1-(4-Chloro-2-fluorophenyl)ethane-1,2-diamine
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Overview
Description
1-(4-Chloro-2-fluorophenyl)ethane-1,2-diamine is an organic compound with the molecular formula C8H10ClFN2 and a molecular weight of 188.63 g/mol . This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-2-fluorophenyl)ethane-1,2-diamine typically involves the reaction of 4-chloro-2-fluoroaniline with ethylene diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-2-fluorophenyl)ethane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The chloro and fluoro groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include amine oxides, reduced amines, and substituted phenyl derivatives .
Scientific Research Applications
1-(4-Chloro-2-fluorophenyl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2-fluorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The presence of chloro and fluoro groups enhances its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-(4-Chloro-2-fluorophenyl)ethan-1-amine: Similar structure but lacks the diamine functionality.
2-(4-Fluorophenyl)ethan-1-amine: Contains a fluorophenyl group but differs in the position of the substituents.
1-(Indol-3-yl)ethane-1,2-diamine: Contains an indole ring instead of a phenyl ring.
Uniqueness
1-(4-Chloro-2-fluorophenyl)ethane-1,2-diamine is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C8H10ClFN2 |
---|---|
Molecular Weight |
188.63 g/mol |
IUPAC Name |
1-(4-chloro-2-fluorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H10ClFN2/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3,8H,4,11-12H2 |
InChI Key |
VKAXPRBLNWSZTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)C(CN)N |
Origin of Product |
United States |
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